Methyl 3-methoxy-4-methyl-5-nitrobenzoate
Description
Methyl 3-methoxy-4-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by a methoxy group at position 3, a methyl group at position 4, and a nitro group at position 5 on the aromatic ring. The nitro and methoxy substituents likely confer unique electronic and steric properties, influencing reactivity, solubility, and stability.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 3-methoxy-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-6-8(11(13)14)4-7(10(12)16-3)5-9(6)15-2/h4-5H,1-3H3 |
InChI Key |
SOIGCLDKLITASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-methoxy-4-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 3-methoxy-4-methyl-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-methoxy-4-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-methoxy-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate (CAS 1260793-40-5)
Structural Differences: The amino group at position 4 replaces the methyl group in the target compound. Impact on Properties:
- Molecular Weight : 226.19 g/mol (vs. ~225.19 g/mol for the target compound) .
- Reactivity: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making this compound more reactive in coupling reactions compared to the methyl-substituted analog.
- Stability: The amino group may reduce stability under acidic conditions due to protonation risks.
| Property | Methyl 3-Methoxy-4-Methyl-5-Nitrobenzoate | Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate |
|---|---|---|
| Molecular Formula | C10H11NO5 | C9H10N2O5 |
| Molecular Weight (g/mol) | ~225.19 | 226.19 |
| Key Functional Groups | Ester, Methoxy, Methyl, Nitro | Ester, Methoxy, Amino, Nitro |
| Reactivity | Moderate (steric hindrance from methyl) | High (nucleophilic amino group) |
Methyl 4-(3-Chloropropoxy)-5-Methoxy-2-Nitrobenzoate (Compound 4 )
Structural Differences : A 3-chloropropoxy group at position 4 and nitro at position 2, compared to the target compound’s methyl (position 4) and nitro (position 5).
Impact on Properties :
- Solubility : The chloropropoxy group increases hydrophobicity and may enhance lipid solubility.
- Synthesis Yield : 82% yield reported for a structurally related nitrobenzyloxy-substituted ester , suggesting similar efficiency for analogous reactions.
3-Methoxy-5-Nitrobenzamide (CAS 292635-40-6)
Functional Group Difference : Amide replaces the ester.
Impact on Properties :
- Hydrolysis Resistance : Amides are less prone to hydrolysis than esters under basic conditions .
- Molecular Weight : 196.16 g/mol (vs. ~225.19 g/mol for the target compound), reflecting the smaller ester-to-amide transition.
Methyl 4-Hydroxy-3-Nitrobenzoate (CAS 99-42-3 )
Substituent Difference : Hydroxy group at position 4 instead of methyl.
Impact on Properties :
- Acidity: The hydroxy group increases acidity (pKa ~8–10) compared to the non-acidic methyl substituent.
- Applications : Hydroxy-substituted nitrobenzoates are often used as intermediates in dye synthesis.
Key Research Findings
Biological Activity
Methyl 3-methoxy-4-methyl-5-nitrobenzoate, a nitroaromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Weight: 211.20 g/mol
- CAS Number: 1002110-78-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, macrophages were treated with this compound at varying concentrations. The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 15.2 |
The biological activity of this compound is primarily attributed to its nitro group. This group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that interact with cellular components. Additionally, the methoxy and methyl substituents may enhance the compound's lipophilicity and bioavailability.
Research Applications
Due to its diverse biological activities, this compound serves as a valuable lead compound in drug development. Its applications extend beyond antimicrobial and anti-inflammatory uses to include studies on metabolic pathways involving nitroaromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
